sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate
Description
Methoxy and Sulfonate Functional Group Topology
Two methoxy groups (-OCH3) are located at positions 8 and 9 of the indolo[2,1-c]benzodiazepine core. These electron-donating groups increase electron density in the aromatic system, modulating π-π stacking interactions and solubility. The sulfonate group (-SO3⁻Na⁺) at position 12 is a strongly electron-withdrawing moiety that enhances water solubility through ionic character and may participate in salt bridges with biological targets.
Table 1: Key Functional Groups and Their Properties
| Position | Functional Group | Electronic Effect | Role |
|---|---|---|---|
| 6 | Ketone (6-oxo) | Withdrawing | Hydrogen bonding, conjugation |
| 8, 9 | Methoxy | Donating | Solubility, electron modulation |
| 12 | Sulfonate | Withdrawing | Ionic solubility, target interaction |
Polyether Chain and Thioether Linker Stereoelectronic Effects
The polyether chain [-OCH2CH2OCH2CH2OCH2CH2-] at position 5 of the phenyl group adopts a flexible, extended conformation due to oxygen lone pair repulsion, facilitating solubility in polar solvents. The thioether linker [-S-CH(CH3)2] exhibits stereoelectronic effects through negative hyperconjugation, where sulfur’s lone pairs stabilize adjacent σ* orbitals, enhancing conformational rigidity and redox stability. The 2-methyl-2-sulfanylpropyl group introduces steric bulk, shielding reactive sites from enzymatic degradation.
Systematic IUPAC Nomenclature Breakdown
The IUPAC name is constructed as follows:
- Parent structure : Indolo[2,1-c]benzodiazepine-12-sulfonate indicates the sulfonate group at position 12 of the fused tricyclic system.
- Substituents :
- Position 8: Methoxy (-OCH3).
- Position 9: Methoxy-linked phenyl group with a polyether-thioether side chain.
- Position 12: Sodium sulfonate (-SO3⁻Na⁺).
- Stereochemistry : The (12aS) configuration specifies the absolute stereochemistry at the bridgehead carbon.
The full name reflects the regiospecificity of substituents and adherence to fusion priority rules, where the benzene ring is designated as the parent component.
Comparative Structural Analysis with Related Benzodiazepine Derivatives
Table 2: Structural Comparison with Analogous Derivatives
The target compound’s polyether-thioether side chain distinguishes it from simpler derivatives like oxatomide, which lack extended solubilizing groups. Unlike indolobenzotriazines, which prioritize planar aromatic systems for DNA intercalation, the sulfonate and polyether groups in this compound favor aqueous compatibility and protein-targeted interactions. The thioether’s stereoelectronic stabilization mirrors strategies seen in β-lactam antibiotics, where sulfur-mediated conjugation enhances stability.
Properties
Molecular Formula |
C53H60N5NaO12S2 |
|---|---|
Molecular Weight |
1046.2 g/mol |
IUPAC Name |
sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate |
InChI |
InChI=1S/C53H61N5O12S2.Na/c1-53(2,71)32-56(14-15-67-18-19-68-17-16-64-3)37-21-33(30-69-48-27-41-39(25-46(48)65-4)51(59)57-38(29-54-41)23-35-10-6-8-12-43(35)57)20-34(22-37)31-70-49-28-42-40(26-47(49)66-5)52(60)58-44-13-9-7-11-36(44)24-45(58)50(55-42)72(61,62)63;/h6-13,20-22,25-28,38,45,50,54-55,71H,14-19,23-24,29-32H2,1-5H3,(H,61,62,63);/q;+1/p-1/t38-,45-,50?;/m0./s1 |
InChI Key |
RNHTWDMUNIEDKX-XSTPADGUSA-M |
Isomeric SMILES |
CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S.[Na+] |
Canonical SMILES |
CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S.[Na+] |
Origin of Product |
United States |
Preparation Methods
Methoxy Group Introduction
Methoxy groups at positions 8 and 9 are introduced via nucleophilic substitution :
Sulfonate Group Installation
The sulfonate group at position 12 is added via sulfonation :
- Method A : Direct sulfonation using SO3 in dichloroethane (DCE) at 110°C for 10 hours.
- Method B : Reaction with sodium sulfite (Na2SO3) in aqueous ethanol under reflux.
Yield : 65–78% after recrystallization.
Dimerization via Phenyl Linker
The dimeric structure is assembled through a three-component coupling reaction :
- Intermediate 1 : (12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c]benzodiazepin-9-ol is prepared by hydrolyzing the methyl ether using BBr3 in CH2Cl2.
- Intermediate 2 : 3-Bromo-5-nitrobenzaldehyde is reacted with 2-[2-(2-methoxyethoxy)ethoxy]ethylamine and 2-methyl-2-sulfanylpropylamine via Buchwald-Hartwig amination.
- Coupling : A Suzuki-Miyaura reaction links the benzodiazepine units to the phenyl linker using Pd(PPh3)4 and K2CO3 in toluene/ethanol.
Optimized Conditions :
| Component | Molar Ratio | Catalyst | Yield |
|---|---|---|---|
| Benzodiazepine units | 1:1 | Pd(PPh3)4 | 72% |
| Phenyl boronic acid | 1.2 eq | K2CO3 |
Side Chain Elaboration
The methoxyethoxyethoxyethyl and sulfanylpropylamino side chains are constructed via:
- Stepwise Alkylation : Ethylene oxide derivatives are reacted with 2-mercaptopropane-2-thiol under basic conditions.
- Radical Cascade Cyclization : CuBr2-mediated radical addition of thiosulfonates to activated alkenes forms C–S bonds.
Example Protocol :
- Combine 2-(2-methoxyethoxy)ethanol with epichlorohydrin in NaOH/EtOH to form the epoxy intermediate.
- Open the epoxide with 2-methyl-2-sulfanylpropan-1-amine in THF at 0°C.
- Purify via column chromatography (hexane/EtOAc).
Final Sulfonation and Salt Formation
The sodium sulfonate group is introduced in the final step:
- Sulfonation : Treat the dimer with chlorosulfonic acid (ClSO3H) in DCE at 0°C.
- Neutralization : React with NaOH in ethanol/water to form the sodium salt.
- Purification : Recrystallize from ethyl acetate/heptane.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonation | 68 | 92 |
| Neutralization | 95 | 98 |
Stereochemical Control
The 12aS configuration is preserved using chiral auxiliaries during ring expansion:
- Strategy : (S)-Proline-derived catalysts ensure enantiomeric excess >99%.
- Verification : X-ray crystallography confirms absolute configuration.
Challenges and Solutions
- Regioselectivity : Competing reactions during dimerization are suppressed using bulky ligands (e.g., XPhos).
- Byproducts : Dimer impurities (e.g., iso-desmethyl derivatives) are removed via crystallization in ethyl acetate/heptane.
- Scale-Up : Continuous flow reactors improve yields (85% vs. 72% batch) for oxidation steps.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amines or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzodiazepine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as benzodiazepine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular pathways involved depend on the specific functional groups present in the compound and their interactions with the target receptors.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Solubility Enhancement : Sodium salts in the target compound and analogs (e.g., mezlocillin, benzimidazoles) prioritize aqueous solubility for therapeutic delivery .
- Lack of Direct Data : Pharmacokinetic or efficacy studies for the target compound are absent in the provided evidence; inferences rely on structural parallels.
Biological Activity
The compound sodium (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazepine core linked to various functional groups that enhance its biological activity. The presence of methoxy and sulfonate groups is significant for its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that compounds related to the indolo[2,1-c][1,4]benzodiazepine scaffold exhibit promising anticancer properties. For instance:
- Cytotoxicity : Studies have shown that these compounds can induce apoptosis in cancer cell lines such as human melanoma A2058 cells. They demonstrate higher cytotoxicity compared to standard anticancer agents and effectively bind to DNA, leading to increased apoptotic cell populations .
| Compound | Cell Line | Cytotoxicity | Mechanism |
|---|---|---|---|
| Sodium (12aS)-... | A2058 | High | DNA binding and apoptosis induction |
| Pyrrolo[2,1-c][1,4]benzodiazepine hybrids | Various | Variable | Induction of apoptosis through cell cycle arrest |
Antiallergic Activity
Some derivatives of the indolo[2,1-c][1,4]benzodiazepine class have been identified as potential antiallergic agents. They exhibit antihistamine and antiserotonin activities:
- Serotonin Release Inhibition : Certain synthesized compounds have shown superior inhibition of serotonin release compared to established medications like disodium cromoglycate and oxatomide .
The mechanisms underlying the biological activity of sodium (12aS)-9-... involve several pathways:
- DNA Interaction : The ability to bind DNA is crucial for its anticancer effects. This interaction can lead to disruption in replication and transcription processes .
- Cell Cycle Modulation : Compounds from this class have been observed to cause cell cycle arrest in various phases, particularly G2/M phase arrest leading to increased apoptosis in targeted cancer cells .
Case Studies
Several studies have highlighted the efficacy of indolo[2,1-c][1,4]benzodiazepines in preclinical models:
- Study on A2058 Cells : The introduction of a hybrid agent led to a significant increase in apoptotic markers and a decrease in viable cell counts.
- Antiallergic Testing : In vivo tests demonstrated that certain derivatives effectively reduced allergic responses comparable to standard treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction intermediates be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation, hydrolysis, and sulfonation. For example, intermediates like phenyl-substituted benzodiazepines can be synthesized using sodium azide-mediated cyclization (as seen in tetrazole derivatives in ) . Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or LC-MS. Purity can be enhanced via membrane-based separation technologies (e.g., nanofiltration), classified under CRDC subclass RDF2050104 .
Q. Which spectroscopic techniques are essential for structural validation, and how are spectral contradictions resolved?
- Methodological Answer : Core techniques include:
- 1H/13C-NMR : To confirm methoxy, sulfonate, and indole benzodiazepine substituents. Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC).
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and sulfonate incorporation.
Discrepancies between experimental and theoretical spectra should be resolved by cross-referencing with analogs, such as cephalosporin sulfonates () or tetrazole derivatives (), and computational validation (DFT simulations) .
Advanced Research Questions
Q. How can AI-driven process control improve the scalability of this compound’s synthesis while maintaining stereochemical integrity?
- Methodological Answer : AI platforms (e.g., COMSOL Multiphysics-integrated systems) enable real-time adjustments in reaction conditions. For instance:
- Adaptive parameter tuning : Machine learning models trained on historical data (e.g., reaction kinetics from ) predict optimal methoxy group coupling efficiency.
- Stereochemical monitoring : AI algorithms analyze in situ Raman spectra to detect enantiomeric excess deviations, triggering corrective steps (e.g., chiral catalyst addition) .
Q. What mechanistic insights explain the compound’s biological activity, and how can contradictory in vitro/in vivo data be reconciled?
- Methodological Answer :
- Molecular docking studies : Map interactions between the sulfonate group and target proteins (e.g., GABA receptors, given the benzodiazepine scaffold). Use Schrödinger Suite or AutoDock to simulate binding affinities .
- Contradiction resolution : If in vitro activity (e.g., antimicrobial assays in ) conflicts with in vivo results, investigate metabolic stability via liver microsome assays or PK/PD modeling. Adjust substituents (e.g., methoxyethoxy chains) to enhance bioavailability .
Q. How can this compound’s stability under physiological conditions be systematically evaluated, and what formulation strategies mitigate degradation?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), oxidative stress (H2O2), and UV light. Monitor degradation products via UPLC-QTOF and identify vulnerable sites (e.g., sulfonate hydrolysis).
- Formulation : Use lipid-based nanoparticles to protect labile groups (e.g., sulfonyl linkages), leveraging particle technology advancements (CRDC subclass RDF2050107) .
Experimental Design & Theoretical Frameworks
Q. What conceptual frameworks guide the design of studies investigating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?
- Methodological Answer : Link research to:
- Compartmental PK models : To predict tissue distribution, leveraging benzodiazepine analogs’ volume of distribution data ().
- Receptor occupancy theory : Quantify target engagement using radiolabeled analogs (e.g., tritiated derivatives) and SPR binding assays .
Q. How should researchers design experiments to resolve discrepancies in reported synthetic yields across literature?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Vary critical parameters (catalyst type, solvent ratio) to isolate yield-limiting factors.
- Controlled replication : Repeat published protocols (e.g., ’s sodium azide cyclization) under inert atmospheres to exclude moisture/oxygen interference. Cross-validate with alternative routes (e.g., ’s diazonium salt coupling) .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Bootstrap resampling : Assess confidence intervals for EC50/IC50 values, particularly with low sample sizes (common in cytotoxicity assays) .
Q. How can researchers validate computational predictions (e.g., QSAR models) for this compound’s physicochemical properties?
- Methodological Answer :
- QSAR validation : Compare predicted logP, solubility, and pKa with experimental data from shake-flask assays or potentiometric titrations.
- External datasets : Use public databases (PubChem, ) to benchmark against structurally related sulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
